molecular formula C25H27FN2O2 B10837715 5-methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxo-butyl)-1,2,5,6-tetrahydro-pyridin-3-ylmethyl]-1H-indole

5-methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxo-butyl)-1,2,5,6-tetrahydro-pyridin-3-ylmethyl]-1H-indole

Cat. No.: B10837715
M. Wt: 406.5 g/mol
InChI Key: CIPFPNCFILKTBF-UHFFFAOYSA-N
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Description

BIMG80 is a small molecule drug that has been investigated for its potential as an antipsychotic compound. It acts as an antagonist at dopamine D2 and D4 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIMG80 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods

Industrial production methods for BIMG80 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

BIMG80 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BIMG80 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of BIMG80 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BIMG80

BIMG80 is unique in its ability to preferentially increase dopamine release in the medial prefrontal cortex, which is associated with the treatment of negative symptoms of schizophrenia. This selective action distinguishes it from other antipsychotics that may have broader effects on dopamine release in various brain regions .

Properties

Molecular Formula

C25H27FN2O2

Molecular Weight

406.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[5-[(5-methoxy-1H-indol-3-yl)methyl]-3,6-dihydro-2H-pyridin-1-yl]butan-1-one

InChI

InChI=1S/C25H27FN2O2/c1-30-22-10-11-24-23(15-22)20(16-27-24)14-18-4-2-12-28(17-18)13-3-5-25(29)19-6-8-21(26)9-7-19/h4,6-11,15-16,27H,2-3,5,12-14,17H2,1H3

InChI Key

CIPFPNCFILKTBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC3=CCCN(C3)CCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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